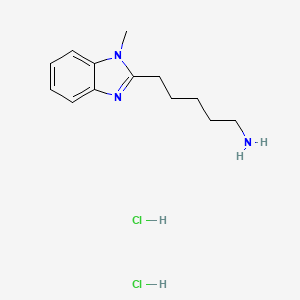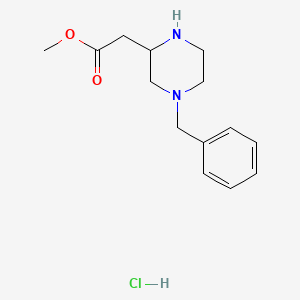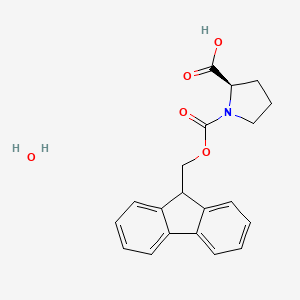![molecular formula C6H3NO2S B6362849 [1,3]Dioxolo[4,5-b]pyridine-2-thione CAS No. 1269252-17-6](/img/structure/B6362849.png)
[1,3]Dioxolo[4,5-b]pyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolo[4,5-b]pyridine-2-thione is an organic compound that belongs to the class of compounds known as 1,3-dioxolanes. It is a six-membered heterocyclic compound containing two oxygen atoms and two sulfur atoms connected by a four-carbon ring. This compound is of particular interest due to its unique properties and its potential applications in various fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering.
Aplicaciones Científicas De Investigación
1,3-Dioxolo[4,5-b]pyridine-2-thione has been studied for its potential applications in various scientific fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering. It has been shown to have anti-tumor activity and to be able to inhibit the growth of certain cancer cells. Furthermore, it has been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Mecanismo De Acción
The exact mechanism of action of 1,3-Dioxolo[4,5-b]pyridine-2-thione is not yet fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) which are involved in various disease processes. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Finally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes.
Biochemical and Physiological Effects
1,3-Dioxolo[4,5-b]pyridine-2-thione has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, it has been shown to have neuroprotective effects, as well as to modulate the expression of certain genes involved in cell signaling pathways. Finally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 1,3-Dioxolo[4,5-b]pyridine-2-thione in lab experiments are its low toxicity and its ability to act as an antioxidant and scavenge ROS and RNS. Additionally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short shelf-life and is sensitive to light and air. Additionally, it is not water-soluble and is not stable in acidic or basic solutions.
Direcciones Futuras
1,3-Dioxolo[4,5-b]pyridine-2-thione has a wide range of potential applications in various fields. Future research should focus on further exploring its potential applications in biomedical fields such as drug delivery, gene regulation, and tissue engineering. Additionally, further research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research should be conducted to improve its stability, shelf-life, and solubility, as well as to develop new synthetic methods for its production.
Métodos De Síntesis
1,3-Dioxolo[4,5-b]pyridine-2-thione can be synthesized by several methods. The most commonly used method involves the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with ethyl dithiocyanate in the presence of a base. The resulting product is then oxidized with potassium periodate to form the desired dioxolane. Other methods include the reaction of 2,5-dihydroxybenzaldehyde with ethyl dithiocyanate or the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with thiourea.
Propiedades
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNSBNRLOPPXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-b]pyridine-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
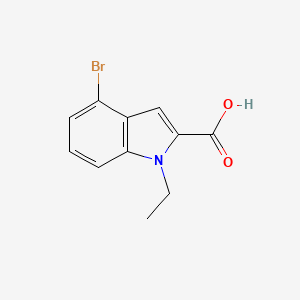
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
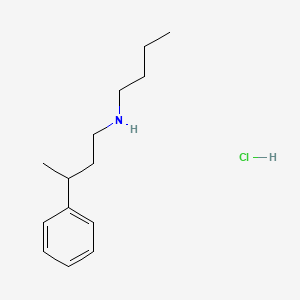
amine hydrochloride](/img/structure/B6362817.png)
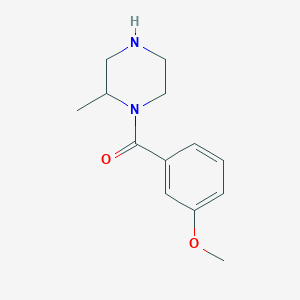

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
